(2S)-2-(2-acetamidophenoxy)propanoicacid
Description
(2S)-2-(2-Acetamidophenoxy)propanoic acid is a chiral propionic acid derivative characterized by a 2-acetamidophenoxy substituent at the second carbon of the propanoic acid backbone. The compound’s S-configuration at the chiral center is critical for stereospecific interactions, akin to enantiomerically active pharmaceuticals like Naproxen . While the exact pharmacological profile of this compound remains underexplored in the provided evidence, structural analogs suggest possible applications in anti-inflammatory or metabolic pathways.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-(2-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(14)15)16-10-6-4-3-5-9(10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
NTFHLCYQYCWFDV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=CC=C1NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-acetamidophenoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetamidophenol and (S)-2-bromopropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(2-acetamidophenoxy)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-acetamidophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(2-acetamidophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2-acetamidophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Structural Features :
- Target Compound: 2-acetamidophenoxy group (electron-withdrawing), S-configuration, propanoic acid backbone.
- Analog 1: 2-(2,4-Dichlorophenoxy)propionic acid () – Chlorine substituents (electron-withdrawing), non-chiral, herbicidal activity .
- Analog 2 : O-Demethylnaproxen () – Hydroxynaphthalenyl group (bulky aromatic), COX inhibitor metabolite .
- Analog 3 : Benzilic acid () – Diphenylethoxy-hydroxy group, chemical intermediate .
Table 1. Physicochemical and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
